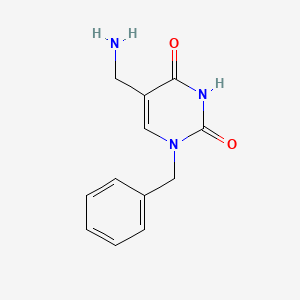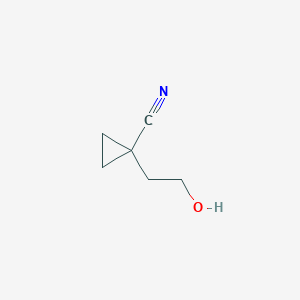![molecular formula C7H3BrClFN2 B1381757 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole CAS No. 1388073-74-2](/img/structure/B1381757.png)
4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole
Overview
Description
“4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis Approaches
Research demonstrates the development of one-pot, transition metal-free methods for synthesizing imidazole derivatives, which could be relevant to synthesizing or modifying compounds like 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole. These methods allow for the creation of compounds with varying substituents, potentially including fluorine, bromine, and chlorine, and have applications in exploring fluorescence properties for various scientific purposes (Fang et al., 2014).
Antimicrobial Activity
Some synthesized fluorinated benzothiazolo imidazole compounds have shown promising antimicrobial activity. While not directly analogous, this suggests potential applications for 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole in antimicrobial research, given the structural similarities and the presence of halogen atoms which can significantly impact biological activity (Sathe et al., 2011).
Applications in Material Science
Fluorinated Imidazole Derivatives
The synthesis of beta-fluoro- and beta,beta-difluorohistamine derivatives highlights the broader utility of halogenated imidazoles in developing compounds with specific properties, such as fluorination effects on histamine receptors. This kind of research could be extended to explore the effects of incorporating bromo- and chloro- substituents, as found in 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole, on biological or material properties (Dolenský & Kirk, 2001).
Potential Pharmacological Applications
Antimicrobial and Antiplatelet Aggregation Activity
Research into novel imidazole derivatives, including those with bromo, chloro, and fluoro substituents, indicates a range of potential pharmacological applications. These compounds have been shown to exhibit significant antimicrobial and antiplatelet aggregation activities, suggesting that a compound like 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole could also possess valuable pharmacological properties (Momin et al., 2014).
properties
IUPAC Name |
7-bromo-2-chloro-4-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTXKYJEQSOIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1381679.png)

![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)

![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)





